CID 78070418

Description

This gap highlights the necessity of consulting additional authoritative databases (e.g., PubChem, ChEMBL) or experimental studies to retrieve its molecular formula, stereochemistry, and functional properties.

Properties

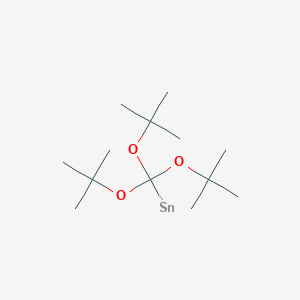

Molecular Formula |

C13H27O3Sn |

|---|---|

Molecular Weight |

350.06 g/mol |

InChI |

InChI=1S/C13H27O3.Sn/c1-11(2,3)14-10(15-12(4,5)6)16-13(7,8)9;/h1-9H3; |

InChI Key |

DPJKSWBIQMPHDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(OC(C)(C)C)(OC(C)(C)C)[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070418 involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often employing advanced technologies and equipment to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

CID 78070418 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and properties.

Scientific Research Applications

CID 78070418 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and for the formation of complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and its role in drug development.

Industry: Applied in various industrial processes, including the production of pharmaceuticals and specialty chemicals

Mechanism of Action

The mechanism of action of CID 78070418 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Below is a generalized approach to comparative analysis, supported by examples from related studies:

Structural Analogues

Example 1: Betulin-Derived Inhibitors (CID 72326, CID 64971)

- Structural Features: Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with modifications in hydroxyl and carboxyl groups, respectively .

- Functional Comparison : Betulinic acid exhibits enhanced solubility and bioavailability compared to betulin due to its carboxyl group, enabling stronger interactions with target proteins (e.g., CYP enzymes) .

Example 2: Oscillatoxin Derivatives (CID 101283546, CID 185389)

- Key Differences : Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ in methylation at the C30 position, altering their hydrophobicity and membrane permeability .

- Biological Activity: Methylation reduces toxicity in non-target cells while retaining antitumor efficacy, as demonstrated in marine toxin studies .

Pharmacokinetic and Physicochemical Properties

The evidence includes data for a structurally similar compound, CID 57416287, which serves as a proxy for comparative analysis:

| Property | CID 57416287 | Typical Analogues (e.g., CID 5591, CID 3749) |

|---|---|---|

| Molecular Weight | 142.20 g/mol | 250–500 g/mol (e.g., troglitazone: CID 5591) |

| Log Po/w | 0.03 (consensus) | 2.5–5.0 (e.g., irbesartan: CID 3749) |

| Solubility | 86.7 mg/mL (ESOL) | <10 mg/mL (lipophilic inhibitors) |

| BBB Permeability | No | Variable (e.g., BSP: CID 5345 penetrates) |

| CYP Inhibition | None | High (e.g., ginkgolic acid: CID 5469634) |

Table 1: Comparative physicochemical and ADMET properties of CID 57416287 and representative analogues .

Functional and Target-Based Comparisons

- For example, CID 46907796 (an Nrf2 inhibitor) shares structural motifs with ChEMBL 1724922 and ChEMBL 1711746, suggesting utility in oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.